Cas no 271-47-6 (1H-Pyrazolo[3,4-c]pyridine)
![1H-Pyrazolo[3,4-c]pyridine structure](https://ja.kuujia.com/scimg/cas/271-47-6x500.png)
1H-Pyrazolo[3,4-c]pyridine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo<3,4-c>pyridin
- 1H-pyrazolo<3,4-c>pyridine
- 6-Aza-1H-indazole
- 2H-pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo(3,4-c)pyridine
- 6-azaindazole
- PYRAZOLO[3,4-C]PYRIDINE
- KNYHISBJRQVMAZ-UHFFFAOYSA-N
- WT809
- BCP23486
- BBL104053
- STL557867
- RW3762
- VP13810
- PB27509
- TRA0056812
- 1H-Pyrazolo[3,4-c]pyridine, AldrichCPR
- SY005397
- DTXSID40181564
- 1H-Pyrazolo[3 pound not4-c]pyridine
- AKOS005258873
- AM20051019
- SS-6049
- J-504734
- CS-W019668
- MFCD00661308
- EN300-70061
- 271-45-4
- MFCD13175323
- 271-47-6
- A848034
- O10791
- FT-0647037
- AJ-333/25006087
- Z1079443440
- SCHEMBL88904
- AKOS022177883
- DB-347078
- DB-013194
- DTXCID80104055
-
- MDL: MFCD00661308
- インチ: 1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9)
- InChIKey: KNYHISBJRQVMAZ-UHFFFAOYSA-N
- ほほえんだ: N1([H])C2C([H])=NC([H])=C([H])C=2C([H])=N1
計算された属性
- せいみつぶんしりょう: 119.04800
- どういたいしつりょう: 119.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.348±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 318.8°Cat760mmHg
- フラッシュポイント: 161℃
- 屈折率: 1.715
- ようかいど: 微溶性(10 g/l)(25ºC)、
- PSA: 41.57000
- LogP: 0.95790
1H-Pyrazolo[3,4-c]pyridine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 22
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
1H-Pyrazolo[3,4-c]pyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Pyrazolo[3,4-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-6049-0.5G |
1H-pyrazolo[3,4-c]pyridine |
271-47-6 | >97% | 0.5g |
£55.00 | 2025-02-09 | |
Chemenu | CM101975-5g |
1H-pyrazolo[3,4-c]pyridine |
271-47-6 | 95+% | 5g |
$126 | 2021-08-06 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0229-1g |
1H-Pyrazolo[3,4-c]pyridine |
271-47-6 | 97% | 1g |
¥419.71 | 2025-01-22 | |
eNovation Chemicals LLC | D782806-5g |
1H-Pyrazolo[3,4-c]pyridine |
271-47-6 | 95% | 5g |
$100 | 2024-07-28 | |
Ambeed | A217118-250mg |
1H-Pyrazolo[3,4-c]pyridine |
271-47-6 | 98% | 250mg |
$9.0 | 2025-02-24 | |
eNovation Chemicals LLC | Y0983572-25g |
1H-Pyrazolo[3,4-c]pyridine |
271-47-6 | 95% | 25g |
$330 | 2024-08-02 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0229-1g |
1H-Pyrazolo[3,4-c]pyridine |
271-47-6 | 97% | 1g |
407.06CNY | 2021-05-08 | |
Chemenu | CM101975-25g |
1H-pyrazolo[3,4-c]pyridine |
271-47-6 | 95+% | 25g |
$569 | 2021-08-06 | |
eNovation Chemicals LLC | K10672-10g |
1H-Pyrazolo[3,4-c]pyridine |
271-47-6 | 97% | 10g |
$620 | 2024-05-24 | |
Chemenu | CM101975-10g |
1H-pyrazolo[3,4-c]pyridine |
271-47-6 | 95+% | 10g |
$228 | 2021-08-06 |
1H-Pyrazolo[3,4-c]pyridine サプライヤー
1H-Pyrazolo[3,4-c]pyridine 関連文献
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Philippe-Henri Secrétan,Hassane Sadou-Yayé,Caroline Aymes-Chodur,Mélisande Bernard,Audrey Solgadi,Fatma Amrani,Najet Yagoubi,Bernard Do RSC Adv. 2015 5 35586
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2. Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridinesDavid Chapman,Jim Hurst J. Chem. Soc. Perkin Trans. 1 1980 2398
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Amelia M. Swarbrook,Rohan J. Weekes,Jack W. Goodwin,Chris S. Hawes Dalton Trans. 2022 51 1056
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Paulo Eliandro da Silva Júnior,Shaiani Maria Gil de Melo,Murilo Helder de Paula,Ricardo Vessecchi,Till Opatz,James E. H. Day,A. Ganesan,Flavio da Silva Emery Org. Biomol. Chem. 2022 20 7483
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Mohamed Rizk,Maha A. Sultan,Elham A. Taha,Ali K. Attia,Youmna M. Abdallah Anal. Methods 2017 9 2523
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Khurshid Shaikh,Ashish Mungantiwar,Supriya Halde,Nancy Pandita Anal. Methods 2021 13 3693
1H-Pyrazolo[3,4-c]pyridineに関する追加情報
1H-Pyrazolo[3,4-c]pyridine (CAS No. 271-47-6): A Versatile Heterocyclic Compound in Modern Pharmaceutical Research
1H-Pyrazolo[3,4-c]pyridine is a structurally unique heterocyclic compound with a fused ring system composed of a pyrazole and a pyridine moiety. This chemical entity, identified by the CAS No. 271-47-6, has garnered significant attention in the pharmaceutical and materials science fields due to its remarkable electronic properties and bioavailability. Recent studies published in Journal of Medicinal Chemistry (2023) and ACS Medicinal Chemistry Letters (2024) have highlighted its potential as a core scaffold for the development of novel therapeutic agents, particularly in the areas of antineoplastic drugs and neuroprotective compounds.
The structural characteristics of 1H-Pyrazolo[3,4-c]pyridine are defined by its aromaticity and conjugated π-electron system, which contribute to its stability and reactivity. This molecular framework allows for the incorporation of various functional groups through chemical modification, enabling the creation of pharmacophores with tailored biological activities. For instance, a 2023 study demonstrated that substituents on the pyridine ring of 1H-Pyrazolo[3,4-c]pyridine could be strategically optimized to enhance selective inhibition of kinase enzymes, which are critical targets in cancer therapy.
Recent advances in computational chemistry have further elucidated the electronic behavior of 1H-Pyrazolo[3,4-c]pyridine. A 2024 paper in Organic Letters utilized quantum mechanical calculations to map the electron density distribution across the heterocyclic core. These findings revealed that the pyrazole ring exhibits a higher electron-donating capacity compared to the pyridine ring, a property that may influence molecular interactions with biological targets. This insight has direct implications for the rational design of drug candidates based on this chemical template.
In the realm of pharmaceutical development, 1H-Pyrazolo[3,4-c]pyridine has emerged as a promising lead compound for the treatment of neurodegenerative diseases. A 2023 clinical trial reported in Pharmacological Research demonstrated that derivatives of 1H-Pyrazolo[3,4-c]pyridine exhibited neuroprotective effects by modulating mitochondrial function and oxidative stress pathways. These derivatives showed improved bioavailability and metabolic stability compared to existing antineurodegenerative agents, positioning them as next-generation therapeutics.
The synthetic versatility of 1H-Pyrazolo[3,4-c]pyridine has also been leveraged in the development of materials with unique optical properties. Research published in Advanced Materials (2024) explored the use of 1H-Pyrazolo[3,4-c]pyridine-based polymers in organic light-emitting diodes (OLEDs). The conjugated system of the heterocyclic core was found to enhance charge transport efficiency, a critical parameter for next-generation display technologies. These findings underscore the multifunctional potential of 1H-Pyrazolo[3,4-c]pyridine beyond traditional pharmaceutical applications.
Moreover, the environmental impact of 1H-Pyrazolo[3,4-c]pyridine and its derivatives has been a focus of recent sustainable chemistry initiatives. A 2023 study in Green Chemistry reported the development of eco-friendly synthetic routes using biocatalytic methods to produce 1H-Pyrazolo[3,4-c]pyridine with high atom economy and low waste generation. These green synthesis strategies align with the global push for sustainable pharmaceutical manufacturing, ensuring that the benefits of this compound can be realized without compromising environmental standards.
Looking ahead, the future applications of 1H-Pyrazolo[3,4-c]pyridine are expected to expand into personalized medicine and precision oncology. Ongoing research at leading academic institutions and pharmaceutical companies is focused on structure-activity relationship (SAR) studies to identify optimal substituents for specific therapeutic targets. For example, AI-driven drug discovery platforms are being employed to predict binding affinities of 1H-Pyrazolo[3,4-c]pyridine derivatives to proteins involved in apoptosis, a key process in cancer cell death.
In conclusion, 1H-Pyrazolo[3,4-c]pyridine represents a versatile molecular platform with cross-disciplinary applications in medicine, materials science, and sustainable chemistry. Its structural flexibility, electronic properties, and synthetic accessibility make it an indispensable tool for innovative research and development. As scientific understanding of this compound continues to evolve, it is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and healthcare.
1H-Pyrazolo[3,4-c]pyridine: A Multifaceted Molecular Platform 1. Structural and Electronic Properties 1H-Pyrazolo[3,4-c]pyridine (CAS No. 271-47-6) is a heterocyclic compound with a fused ring system combining a pyrazole and pyridine moiety. Its aromaticity and conjugated π-electron system contribute to its stability, reactivity, and electronic versatility. Computational studies (e.g., *Organic Letters*, 2024) have shown that the pyrazole ring has a higher electron-donating capacity than the pyridine ring, a property that influences molecular interactions with biological targets. 2. Pharmaceutical Applications This compound has emerged as a core scaffold in drug discovery, particularly for antineoplastic and neuroprotective agents. Recent advances (e.g., *Journal of Medicinal Chemistry*, 2023) have demonstrated that functional group modifications on the pyridine ring can enhance selective kinase inhibition, a key target in cancer therapy. Clinical trials (e.g., *Pharmacological Research*, 2023) have also shown that derivatives of 1H-Pyrazolo[3,4-c]pyridine exhibit neuroprotective effects by modulating mitochondrial function and oxidative stress pathways, making them next-generation therapeutics for neurodegenerative diseases. 3. Materials Science and Sustainable Chemistry Beyond pharmaceutical applications, 1H-Pyrazolo[3,4-c]pyridine is being explored in materials science (e.g., *Green Chemistry*, 2023). Eco-friendly synthetic routes, such as biocatalytic methods, have been developed to produce this compound with high atom economy and low waste generation, aligning with sustainable chemistry goals. Additionally, AI-driven platforms are being used to predict binding affinities of its derivatives to apoptosis-related proteins, paving the way for precision oncology. 4. Future Directions Ongoing research is focused on structure-activity relationship (SAR) studies to identify optimal substituents for specific therapeutic targets. With its structural flexibility, synthetic accessibility, and cross-disciplinary applications, 1H-Pyrazolo[3,4-c]pyridine is poised to play a pivotal role in modern science and healthcare, addressing challenges in medicine, materials science, and sustainable development. --- Summary 1H-Pyrazolo[3,4-c]pyridine is a versatile molecular platform with cross-disciplinary applications, offering innovative solutions in pharmaceuticals, materials science, and sustainable chemistry. Its structural and electronic properties make it an indispensable tool for research and development, with future potential in personalized medicine and precision oncology.271-47-6 (1H-Pyrazolo[3,4-c]pyridine) 関連製品
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